Ethyl 2-[(aminocarbonyl)amino]propanoate
Description
Properties
IUPAC Name |
ethyl 2-(carbamoylamino)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3/c1-3-11-5(9)4(2)8-6(7)10/h4H,3H2,1-2H3,(H3,7,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGDOLIJGEQXYNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)NC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Diversity and Functional Group Impact
The substituent at position 2 of the ethyl propanoate backbone determines chemical behavior. Below is a comparative analysis of key analogs:
Key Trends and Distinctions
Reactivity: Urethane vs. Urea: Ethyl 2-(hexylcarbamoyloxy)propanoate (carbamate) undergoes enzymatic transamidation due to its labile urethane bond , whereas the target compound’s urea group (-NHCONH₂) may exhibit higher stability and hydrogen-bonding capacity. Sulfonamide Stability: Ethyl 2-[N-(tert-butylsulfonyl)amino]propanoate’s sulfonamide group enhances crystallinity and dimer formation via hydrogen bonding .
Physical Properties: Melting Points: Aromatic analogs like 5,7-dihydroxy-3-(2-cyano-2-ethoxycarbonyl ethenyl)amino-2H-1-benzopyran-2-one (b) exhibit high melting points (>270°C) due to planar aromatic systems . Aliphatic derivatives (e.g., ) lack such rigidity and often have lower melting points.
Biological Relevance: Heterocyclic Moieties: Ethyl 2-(4-aminopyrazol-1-yl)propanoate’s pyrazole group is linked to kinase inhibition and antimicrobial activity . Trifluorinated Derivatives: Ethyl 2-{[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-3,3,3-trifluoro-2-[(4-fluorobenzoyl)amino]propanoate () shows enhanced metabolic stability and bioavailability due to fluorine substitution .
Preparation Methods
Comparative Analysis of Methods
| Method | Key Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Alkylation | S2, urea coupling | 60–70 | Simple reagents | Low yields due to elimination |
| Reductive Amination | Red. amination, EDC coupling | 70–80 | Mild conditions | Requires coupling agents |
| Mitsunobu | Mitsunobu, deprotection | 65–75 | Stereochemical control | Multi-step, costly reagents |
| Isocyanate | Phosgene, ammonia quenching | 80–90 | High efficiency | Hazardous intermediates |
| Gabriel Synthesis | Phthalimide, deprotection | 65–70 | High purity | Lengthy deprotection steps |
Q & A
Q. What are the recommended synthetic routes for Ethyl 2-[(aminocarbonyl)amino]propanoate, and how can reaction conditions be optimized for yield?
A two-step synthesis is typically employed:
- Step 1 : Esterification of 2-aminopropanoic acid with ethanol under acidic catalysis (e.g., H₂SO₄) to form the ethyl ester.
- Step 2 : Urea formation via carbamoylation using an isocyanate or carbodiimide-mediated coupling (e.g., EDC/HOBt) to introduce the aminocarbonyl group. Optimization strategies include:
- Using anhydrous solvents (e.g., THF or DMF) to minimize hydrolysis.
- Temperature control (0–5°C during coupling to suppress side reactions).
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Yield improvements (70–85%) are achieved by stoichiometric balancing of reagents .
Q. What analytical techniques are most effective for characterizing this compound?
Key methods include:
- NMR Spectroscopy : ¹H NMR (δ 1.2–1.4 ppm for ethyl CH₃, δ 4.1–4.3 ppm for ester CH₂, δ 6.5–7.0 ppm for urea NH) and ¹³C NMR (δ 170–175 ppm for carbonyl groups) confirm structural integrity .
- IR Spectroscopy : Peaks at ~1670 cm⁻¹ (urea C=O) and ~1730 cm⁻¹ (ester C=O) validate functional groups.
- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95%), while ESI-MS provides molecular ion confirmation (e.g., [M+H]⁺ at m/z 190.1) .
Q. How can researchers mitigate hydrolysis of the ester group during storage?
- Store at –20°C in anhydrous conditions (desiccated environment).
- Use stabilizers like 1% (v/v) triethylamine in aprotic solvents (e.g., DMSO) to neutralize acidic byproducts.
- Conduct periodic stability assays via HPLC to monitor degradation .
Advanced Research Questions
Q. How does the urea functional group influence interactions with biological targets?
The urea moiety enables dual hydrogen bonding with enzymatic active sites (e.g., kinases or proteases), enhancing binding affinity. For example:
- Kinase inhibition : Urea NH groups form hydrogen bonds with ATP-binding pocket residues (e.g., backbone carbonyls of hinge regions).
- Selectivity : Substituent modifications (e.g., aryl vs. alkyl groups) alter steric and electronic interactions, as seen in comparative studies of similar urea derivatives . Methodological validation: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding constants (Kd = 10–100 nM range) .
Q. How should researchers resolve contradictions in reported biological activity data?
Contradictions often arise from:
- Assay variability : Compare results across orthogonal assays (e.g., cell-based vs. enzymatic assays).
- Purity discrepancies : Re-evaluate compound purity via LC-MS and control for hydrolyzed byproducts.
- Structural analogs : Benchmark against derivatives (e.g., ethyl 3-(4-aminophenyl)-2-urea-propanoate) to isolate substituent effects. A 2024 study resolved conflicting cytotoxicity data by correlating substituent electronegativity with activity trends .
Q. What computational approaches model the compound’s interactions with proteins?
- Molecular docking : Tools like AutoDock Vina predict binding poses using urea-amide mimicry (e.g., docking into thrombin’s active site).
- MD simulations : GROMACS or AMBER assess dynamic stability of ligand-protein complexes (e.g., RMSD < 2 Å over 100 ns simulations).
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with inhibitory potency .
Q. What strategies differentiate enantiomeric forms of this compound?
- Chiral HPLC : Use columns like Chiralpak AD-H (heptane/ethanol mobile phase) to resolve R and S enantiomers (retention time differences > 2 min).
- Circular dichroism (CD) : Monitor Cotton effects at 220–240 nm for urea chromophores.
- X-ray crystallography : Resolve absolute configuration via single-crystal analysis, as demonstrated for related chiral propanoate esters .
Methodological Considerations
Q. How can researchers optimize reaction yields in large-scale synthesis?
- Flow chemistry : Continuous reactors reduce side reactions (e.g., 80% yield at 50 mL/min throughput).
- Catalyst screening : Pd/C or enzyme-mediated coupling (e.g., lipases) improve urea formation efficiency.
- DoE (Design of Experiments) : Multivariate analysis identifies critical parameters (e.g., pH 7.5, 25°C optimal for carbamoylation) .
Q. What are the limitations of current stability studies, and how can they be addressed?
- Limitations : Accelerated degradation studies (e.g., 40°C/75% RH) may not predict long-term storage stability.
- Solutions : Use Arrhenius modeling to extrapolate shelf-life and validate with real-time data. Include mass balance studies to track degradation pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
